molecular formula C27H27N7O3 B11271232 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B11271232
M. Wt: 497.5 g/mol
InChI Key: XNWTUXJSKNPUGZ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a complex heterocyclic scaffold. Its structure integrates a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,3-dimethylphenyl group and at position 4 with a 3-methylpyrazole moiety. The acetamide side chain at position 5 of the pyrazole ring is further substituted with a 3,4-dimethoxyphenyl group.

Properties

Molecular Formula

C27H27N7O3

Molecular Weight

497.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide

InChI

InChI=1S/C27H27N7O3/c1-16-7-6-8-21(18(16)3)33-26-20(14-30-33)27(29-15-28-26)34-24(11-17(2)32-34)31-25(35)13-19-9-10-22(36-4)23(12-19)37-5/h6-12,14-15H,13H2,1-5H3,(H,31,35)

InChI Key

XNWTUXJSKNPUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dimethylphenyl group: This is achieved through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Introduction of the dimethoxyphenyl group: This step involves a coupling reaction, typically using palladium-catalyzed cross-coupling methods.

    Final acetamide formation: The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its various applications, particularly in the context of biological activity, synthesis, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5495.12Induction of apoptosis
MCF-73.45Cell cycle arrest at G0/G1 phase
HepG26.78Inhibition of cell proliferation

The compound demonstrated a significant ability to inhibit cell proliferation and induce cell death through apoptosis mechanisms, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit broad-spectrum antimicrobial effects.

Synthesis Pathway Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : Initial condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions : Introduction of the 3,4-dimethoxyphenyl and 3-methyl-1H-pyrazol-5-yl groups through nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Synthetic Route Diagram

A schematic representation can be provided to illustrate the synthetic steps involved in producing this compound.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its dual substitution pattern on the pyrazolo[3,4-d]pyrimidine core and the acetamide-linked aromatic system. Below is a comparative analysis with analogous derivatives:

Compound Name Structural Features Molecular Weight Key Differences
Target Compound Pyrazolo[3,4-d]pyrimidine core + 2,3-dimethylphenyl and 3-methylpyrazole substituents. ~610 g/mol (calc.) Unique 3,4-dimethoxyphenyl-acetamide side chain.
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine. ~384 g/mol Replaces acetamide with thienopyrimidine; lacks methoxy substituents.
Example 83 (from ) Chromen-4-one linked to pyrazolo[3,4-d]pyrimidine via an ethyl bridge. 571.198 g/mol Fluorinated aromatic systems and chromenone core; no acetamide group.
N-Substituted 1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin Derivatives 4-Methoxyphenyl substituent on pyrazolo[3,4-d]pyrimidine. ~350–450 g/mol Simpler substitution; lacks the dimethylphenyl and acetamide groups.

Key Research Findings and Limitations

  • Synthetic Challenges : The introduction of bulky substituents (e.g., 2,3-dimethylphenyl) on the pyrazolo[3,4-d]pyrimidine core may reduce reaction yields due to steric hindrance, as seen in Example 83 (19% yield) .
  • Further studies are needed to validate its mechanism .
  • Structural Optimization: Derivatives with methoxy groups (e.g., 3,4-dimethoxyphenyl) may exhibit improved pharmacokinetic properties compared to non-polar analogs, as suggested by studies on related acetamide derivatives .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple functional groups including methoxy and pyrazole moieties. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Glycinamide Backbone : This is achieved through the reaction of glycine with an appropriate amine.
  • Introduction of the 3,4-Dimethoxyphenyl Group : This is done via nucleophilic substitution.
  • Attachment of the 2,3-Dimethylphenyl Group : This involves Friedel-Crafts acylation with suitable acylating agents.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent and anti-inflammatory compound .

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising antiviral properties. For instance:

  • A related compound showed significant inhibition against HIV-1 reverse transcriptase with an IC50 value of 2.95μM2.95\,\mu M .
  • Other studies have reported IC50 values as low as 0.20μM0.20\,\mu M for certain pyrazolo derivatives against viral targets .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is linked to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Some pyrazole derivatives have demonstrated selective COX-II inhibitory activity with IC50 values ranging from 0.52μM0.52\,\mu M to 22.25μM22.25\,\mu M .
  • A notable example includes a derivative that exhibited an IC50 value of 0.011μM0.011\,\mu M against COX-II, significantly outperforming standard drugs like Rofecoxib .

The biological effects of this compound are thought to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors to influence cellular signaling processes.
  • Cellular Process Disruption : The compound may affect critical cellular processes such as DNA replication and protein synthesis.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in various biological contexts:

StudyCompound TestedBiological ActivityIC50 Value
Pyrazolo DerivativeHIV-1 RT Inhibition2.95 μM
COX-II InhibitorAnti-inflammatory0.52 μM
Densely Substituted PyrazolesCOX-II Selectivity0.011 μM

Notable Research Outcomes

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of pyrazole derivatives in cancer therapy .
  • In Vivo Studies : In vivo evaluations have shown promising anti-inflammatory effects for compounds similar to the one discussed here, indicating their therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the primary synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, α-chloroacetamides or related electrophiles react with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the fused heterocyclic system. Substituent positioning is controlled by steric and electronic effects of the aryl groups .

Q. How can researchers characterize the regioselectivity of substituents in this molecule?

Regioselectivity is determined using NMR spectroscopy (¹H-¹H NOESY for spatial proximity) and X-ray crystallography (to confirm substituent orientation). Computational methods like DFT calculations (e.g., assessing frontier molecular orbitals) may predict preferred reaction pathways. For instance, steric hindrance from 2,3-dimethylphenyl groups directs substitution to the pyrazole-N1 position .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content).
  • X-ray Diffraction : Resolves ambiguities in stereochemistry, as seen in related pyrazolo-pyrimidine structures .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scaled synthesis?

Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states to predict activation energies for key steps like cyclization. Reaction path sampling, combined with machine learning (ML), identifies optimal solvent/base pairs. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Metabolic Stability Assays : Test compound stability in microsomal preparations.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding .

Q. How does substituent variation on the 3,4-dimethoxyphenyl group affect SAR?

Systematic SAR studies involve synthesizing analogs with substituents differing in electron-donating/withdrawing properties (e.g., -OCH₃ → -F, -NO₂). Bioactivity is assessed via:

  • Enzyme Inhibition Assays (e.g., kinase profiling).
  • Cellular Uptake Studies (e.g., fluorescent tagging for microscopy).
    Data from related pyrazolo-pyrimidines suggest that bulky substituents at the 3,4-position enhance target selectivity but reduce solubility .

Q. What methodologies address low yield in the final coupling step (acetamide formation)?

Low yields may stem from poor nucleophilicity of the pyrazole-NH group. Solutions include:

  • Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 30% → 65% yield).
  • Protecting Groups : Use Boc or Fmoc to temporarily block reactive sites.
  • Catalysis : Pd-mediated coupling or phase-transfer catalysts improve acyl transfer .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in literature?

Discrepancies often arise from solvent polarity or measurement techniques (e.g., shake-flask vs. HPLC). Standardize protocols:

  • PBS/DMSO Solubility Screening : Use fixed DMSO content (e.g., 0.1% v/v).
  • Thermodynamic Solubility : Measure via nephelometry after 24h equilibrium.
    Cross-reference with logP calculations (e.g., ACD/Labs) to rationalize trends .

Methodological Recommendations

Q. What in silico tools predict metabolic liabilities in this compound?

  • ADMET Predictor : Estimates CYP450 metabolism sites (e.g., demethylation of 3,4-dimethoxyphenyl).
  • SwissADME : Flags potential efflux by P-glycoprotein.
    Experimental validation via LC-MS/MS metabolite profiling in hepatocytes is critical .

Q. How to design a robust stability study for long-term storage?

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH).
  • Analytical Monitoring : Track decomposition via UPLC-PDA at 0, 1, 3, and 6 months.
    Stabilizers like antioxidants (e.g., BHT) may be added if oxidation is observed .

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